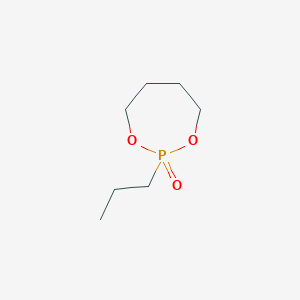

2-Propyl-1,3,2-dioxaphosphepane 2-oxide

Description

Properties

CAS No. |

92221-58-4 |

|---|---|

Molecular Formula |

C7H15O3P |

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-propyl-1,3,2λ5-dioxaphosphepane 2-oxide |

InChI |

InChI=1S/C7H15O3P/c1-2-7-11(8)9-5-3-4-6-10-11/h2-7H2,1H3 |

InChI Key |

BVLVQMXHDKYBLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCP1(=O)OCCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of propylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the dioxaphosphepane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it into phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted dioxaphosphepanes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Propyl-1,3,2-dioxaphosphepane 2-oxide is utilized as a reagent in organic synthesis. It can facilitate the formation of various phosphonates and phosphines through reactions with alcohols and amines. The compound's ability to stabilize intermediates makes it valuable for synthesizing complex molecules.

Table 1: Synthesis Reactions Involving 2-Propyl-1,3,2-dioxaphosphepane 2-oxide

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Phosphorylation | Alcohol + Dioxaphosphepane | Phosphonate | |

| Amine Reaction | Amine + Dioxaphosphepane | Phosphine | |

| Esterification | Acid + Dioxaphosphepane | Ester |

2. Biological Activity

Research indicates that 2-Propyl-1,3,2-dioxaphosphepane 2-oxide exhibits significant biological activity. It has been studied for its potential therapeutic effects in various disease models.

Case Study: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in markers of inflammation and oxidative stress. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of malondialdehyde, indicating lower lipid peroxidation levels .

Case Study: Cytotoxicity in Cancer Cells

A study on small cell lung cancer (SCLC) cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells displayed increased reactive oxygen species (ROS) levels and changes in gene expression related to oxidative stress responses, suggesting a potential for therapeutic application against resistant cancer types .

Industrial Applications

1. Agriculture

Due to its phosphorous content, 2-Propyl-1,3,2-dioxaphosphepane 2-oxide can be explored as a component in fertilizers or pesticide formulations. Its role as a phosphorous source could enhance nutrient delivery to plants.

2. Material Science

The compound may also find applications in the development of new materials, particularly those requiring phosphorous-containing polymers or coatings that improve durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The dioxaphosphepane ring structure allows for unique interactions with other molecules, facilitating its role in various chemical and biological processes .

Comparison with Similar Compounds

Structural Analogues: Oxazaphosphorine Derivatives (Ifosfamide and Cyclophosphamide)

Key Compounds :

- Ifosfamide : N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (CAS 3778-73-2) .

- Cyclophosphamide: 2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide monohydrate (CAS 6055-19-2) .

Comparison Insights :

- Ring Size and Stability : The 7-membered dioxaphosphepane ring in the target compound may exhibit greater conformational flexibility compared to the 6-membered oxazaphosphorine rings in Ifosfamide and Cyclophosphamide. This could influence stability and reactivity, as smaller rings often have higher ring strain.

- Chloroethyl substituents in Ifosfamide and Cyclophosphamide are critical for their DNA-alkylating cytotoxic effects .

- Applications : While oxazaphosphorines are clinically significant, the target compound’s lack of cytotoxic substituents suggests divergent applications, possibly in materials science or catalysis.

Nitrogen-Rich Heterocyclic Oxides

Key Compounds :

- 7-Nitro-4-Oxo-4,8-Dihydro-[1,2,4]Triazolo[5,1-d][1,2,3,5]Tetrazine 2-Oxide : A fused triazolo-tetrazine oxide with energetic properties .

- Triazine 2-Oxides: Brominated derivatives synthesized via halogenation (e.g., 6-bromo-3-dimethylamino-1,2,4-triazine 2-oxide) .

Comparison Insights :

- Reactivity : Nitrogen-rich oxides (e.g., triazolo-tetrazine) exhibit explosive properties due to their high nitrogen content and strained rings , whereas phosphorus-containing rings like the target compound may prioritize thermal or hydrolytic stability.

- Functionalization : Triazine oxides undergo regioselective bromination under mild conditions , suggesting that the target compound’s phosphorus ring might react differently due to electron density variations at phosphorus vs. nitrogen.

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-Propyl-1,3,2-dioxaphosphepane 2-oxide?

Synthesis of analogous cyclic phosphorus oxides (e.g., 2-chloro-1,3,2-dioxaphospholane 2-oxide) typically involves ring-closing reactions using phosphorus precursors and diols under controlled conditions. For example, bromination or chlorination of triazine oxides in the presence of bases like EtN or KCO yields halogenated derivatives . Adapting these methods, researchers could substitute propyl-containing diols and optimize reaction parameters (e.g., solvent, temperature, stoichiometry) to synthesize the target compound. Purification via column chromatography or sublimation (as in triazine oxide syntheses) is recommended .

Q. How can reverse-phase HPLC be optimized for separating 2-Propyl-1,3,2-dioxaphosphepane 2-oxide from reaction mixtures?

For similar phosphorus-containing heterocycles (e.g., 2-chloro-1,3,2-dioxaphospholane 2-oxide), reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water gradients achieves effective separation . Adjusting pH (e.g., using 0.1% trifluoroacetic acid) may improve peak resolution. Prior calibration with standards and monitoring via UV detection (210–260 nm) is advised .

Q. What spectroscopic techniques are critical for characterizing this compound?

- P NMR : Essential for confirming phosphorus oxidation states and ring structure. For example, 5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide exhibits P NMR shifts near 20–30 ppm, influenced by substituents .

- IR Spectroscopy : Stretching vibrations for P=O (~1250 cm) and P–O–C (~1000 cm) bonds validate the dioxaphosphepane backbone .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and geometric properties of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms, as described by Becke , are effective for modeling phosphorus heterocycles. Basis sets like 6-311++G(d,p) optimize geometry and electron distribution. For example, DFT studies on 1,3,2-oxazaphosphorinane derivatives successfully correlate calculated bond angles with X-ray data . Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions between experimental and computational data for phosphorus heterocycles?

Discrepancies often arise from approximations in DFT functionals or neglected solvent dynamics. To address this:

- Validate computational results against experimental P NMR shifts and X-ray crystallography .

- Use molecular dynamics (MD) simulations to account for solvent interactions .

- Cross-reference with class-specific data (e.g., organophosphates) to identify trends, as recommended in toxicological profiling .

Q. How does the seven-membered ring structure influence reactivity compared to smaller cyclic phosphorus oxides?

Larger rings (e.g., dioxaphosphepane vs. dioxaphospholane) exhibit reduced ring strain and altered reaction kinetics. For instance, 5,5-dimethyl-1,3,2-dioxaphosphinane derivatives show enhanced thermal stability compared to five-membered analogs . Steric effects from the propyl group may hinder nucleophilic attack at the phosphorus center, requiring tailored catalysts (e.g., EtN or KCO) .

Methodological Tables

Table 1: Key Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Application Example | Reference |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | PCM (Water) | Vibrational spectra of oxazaphosphorinanes | |

| ωB97XD | def2-TZVP | None | NLO properties of naphthyridines |

Table 2: HPLC Conditions for Phosphorus Heterocycles

| Column | Mobile Phase | Flow Rate | Detection | Application Example | Reference |

|---|---|---|---|---|---|

| C18 (Newcrom R1) | Acetonitrile/Water | 1.0 mL/min | UV (220 nm) | 2-Chloro-dioxaphospholane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.